molecular formula C11H12N4O3 B11184682 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol CAS No. 856863-41-7

2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol

Cat. No.: B11184682
CAS No.: 856863-41-7
M. Wt: 248.24 g/mol
InChI Key: BWDADZDXVSSGHX-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol typically involves the reaction of 4-nitrophenylhydrazine with propargyl alcohol in the presence of a copper catalyst. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-one.

    Reduction: 2-[1-(4-Aminophenyl)triazol-4-yl]propan-2-ol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, in its potential antimicrobial application, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The nitrophenyl group can interact with enzymes or proteins, disrupting their normal function. The triazole ring can also form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

    Voriconazole: 2-(2,4-Difluorophenyl)-3-(5-fluoro-1H-1,2,4-triazol-1-yl)propan-2-ol.

Uniqueness

2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential as an antimicrobial and anticancer agent compared to other triazole derivatives like fluconazole and voriconazole, which are primarily used as antifungal agents.

Properties

CAS No.

856863-41-7

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)triazol-4-yl]propan-2-ol

InChI

InChI=1S/C11H12N4O3/c1-11(2,16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7,16H,1-2H3

InChI Key

BWDADZDXVSSGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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